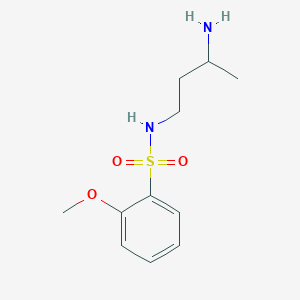
N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase, c-Met. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation.
Mécanisme D'action
N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide inhibits c-Met signaling by binding to the ATP-binding site of the receptor tyrosine kinase. This prevents the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration. In addition, N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide has been shown to induce c-Met degradation, leading to further inhibition of c-Met signaling.
Biochemical and Physiological Effects:
N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer, it has been shown to inhibit tumor growth, invasion, and metastasis. In fibrosis, it has been shown to reduce collagen deposition and fibroblast activation, leading to improved tissue remodeling. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines, leading to reduced inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively characterized using various analytical techniques, including X-ray crystallography and NMR spectroscopy. However, N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. In addition, it has been shown to have off-target effects on other receptor tyrosine kinases, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of c-Met signaling, which can improve its efficacy and reduce its off-target effects. Finally, the development of novel drug delivery systems can improve the solubility and bioavailability of N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide, leading to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide involves a multi-step process that starts with the condensation of 2-amino-4-chloroquinoline with ethyl acetoacetate to form 2-ethoxycarbonyl-4-chloro-1H-quinoline-3-carboxylic acid. This intermediate is then reacted with N-methylpyrrolidin-3-one to form N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation. In cancer, it has been shown to inhibit c-Met signaling, which is involved in tumor growth, invasion, and metastasis. In fibrosis, N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide has been shown to reduce collagen deposition and fibroblast activation. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-18(10-6-7-16-9-10)15(20)12-8-14(19)17-13-5-3-2-4-11(12)13/h2-5,8,10,16H,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFYNTGDMNHPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7569890.png)
![Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569911.png)
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569933.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569937.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)


![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)
